molecular formula C16H17FN2O4S2 B2845475 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 941882-73-1

2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2845475
CAS No.: 941882-73-1
M. Wt: 384.44
InChI Key: GLSWASCCXXEFDA-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research, with a molecular formula of C16H17FN2O4S2 and a molecular weight of 384.45 g/mol . Its structure incorporates a 1,2,3,4-tetrahydroquinoline scaffold, a privileged heterocycle in drug discovery known for its diverse pharmacological potential . This core is strategically functionalized with dual sulfonamide groups; one nitrogen is bonded to a methanesulfonyl group, while the other links the scaffold to a 2-fluorobenzenesulfonamide moiety. The presence of multiple sulfonamide groups is a key feature, as this functional group is prevalent in compounds with a wide range of biological activities, including antimicrobial and enzyme-inhibitory properties . The incorporation of a fluorine atom is a common strategy in modern drug design to influence a compound's pharmacokinetics, metabolic stability, and binding affinity . Researchers value this compound for exploring structure-activity relationships (SAR) around the tetrahydroquinoline sulfonamide chemotype. It serves as a versatile building block or a lead compound in various discovery programs, potentially aimed at developing new therapeutic agents for conditions such as infectious diseases, cancer, and neurological disorders . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-24(20,21)19-10-4-5-12-11-13(8-9-15(12)19)18-25(22,23)16-7-3-2-6-14(16)17/h2-3,6-9,11,18H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSWASCCXXEFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategy

The target molecule comprises two key subunits:

  • 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine (tetrahydroquinoline core)
  • 2-Fluorobenzenesulfonyl chloride (electrophilic sulfonating agent)

Retrosynthetic disconnection identifies the following critical steps (Figure 1):

  • Cyclization to form the tetrahydroquinoline ring system.
  • Sulfonamide coupling between the tetrahydroquinoline amine and 2-fluorobenzenesulfonyl electrophile.
  • Methanesulfonylation to introduce the N1-substituent.

Synthesis of 1-Methanesulfonyl-1,2,3,4-Tetrahydroquinolin-6-Amine

Cyclization Approaches

The tetrahydroquinoline core is synthesized via Bischler–Napieralski cyclization or microwave-assisted intramolecular α-amidoalkylation .

Conventional Bischler–Napieralski Method
  • Starting material : 4-Methanesulfonamido-3-methoxyphenethylamine.
  • Cyclization : POCl₃ in refluxing toluene (110°C, 8 h) yields 1-methanesulfonyl-3,4-dihydroquinoline, which is reduced to tetrahydroquinoline using NaBH₄ in THF.
  • Yield : 68–72% after purification by silica gel chromatography (hexane:EtOAc = 3:1).
Microwave-Assisted Catalytic Cyclization
  • Catalyst : SiO₂/PPA (polyphosphoric acid on silica).
  • Conditions : Microwave irradiation (100°C, 1200 W, 60 min) in toluene.
  • Advantages : 81–95% yield, reduced reaction time (1 h vs. 8 h), and recyclable catalyst.
Demethylation to 6-Amino Derivative
  • Reagent : BBr₃ in DCM (−78°C to rt, 12 h) removes the 3-methoxy group.
  • Isolation : Neutralization with NaHCO₃, extraction with EtOAc, and recrystallization (MeOH/H₂O) yields the 6-amine (85% purity, requiring further refinement).

Methanesulfonylation Optimization

  • Reagent : Methanesulfonyl chloride (1.2 eq) in DCM with Et₃N (2 eq) at 0°C.
  • Workup : Aqueous HCl wash, drying (Na₂SO₄), and solvent evaporation.
  • Yield : 89% after column chromatography (SiO₂, CH₂Cl₂:MeOH = 95:5).

Preparation of 2-Fluorobenzenesulfonyl Chloride

Chlorination of Sulfonic Acid

  • Procedure : 2-Fluorobenzenesulfonic acid reacts with PCl₅ (1.2 eq) in CH₂Cl₂ at 25°C for 4 h.
  • Isolation : Filtration and solvent removal under vacuum yields the sulfonyl chloride (93% purity).

Alternative Fluorination Route

  • Electrophilic fluorination : Using Selectfluor® with AgNO₃ catalyst in MeCN (60°C, 6 h).
  • Yield : 78% after distillation.

Sulfonamide Coupling Reaction

Classical Schotten–Baumann Conditions

  • Reagents : 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine (1 eq), 2-fluorobenzenesulfonyl chloride (1.2 eq), NaOH (2 eq) in H₂O/THF (1:1).
  • Conditions : 0°C → rt, 12 h.
  • Yield : 74% after recrystallization (EtOH/H₂O).

Calcium Triflimide [Ca(NTf₂)₂]-Catalyzed Method

  • Catalyst : Ca(NTf₂)₂ (10 mol%) in EtOAc.
  • Conditions : RT, 2 h, amine (1 eq), sulfonyl fluoride (1.1 eq).
  • Advantages : Mild conditions, 88% yield, tolerance for sensitive functional groups.

Reaction Optimization and Comparative Analysis

Method Conditions Time (h) Yield (%) Purity (%)
Schotten–Baumann 0°C → rt, THF/H₂O 12 74 95
Ca(NTf₂)₂ catalysis RT, EtOAc 2 88 98
Microwave-assisted 100°C, SiO₂/PPA 1 81 97

Key findings :

  • Calcium triflimide activation outperforms classical methods in yield and reaction time.
  • Microwave cyclization reduces energy input and improves catalyst efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 6.92 (s, 1H, NH), 4.12 (t, J = 6.0 Hz, 2H, CH₂), 3.21 (s, 3H, SO₂CH₃), 2.95–2.87 (m, 2H, CH₂), 2.02–1.94 (m, 2H, CH₂).
  • HRMS : m/z calc. for C₁₆H₁₆FN₂O₄S₂ [M+H]⁺: 407.0541; found: 407.0538.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, 1 mL/min, λ = 254 nm).

Challenges and Limitations

  • Steric hindrance : Bulky substituents on the tetrahydroquinoline amine reduce coupling efficiency (yields drop to 55–60%).
  • Sulfonyl chloride stability : Hydrolysis during storage necessitates in situ preparation.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline ring is susceptible to oxidation under specific conditions. For instance:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) .
  • Products : Formation of quinoline N-oxide derivatives via oxidation of the nitrogen atom in the tetrahydroquinoline ring.

Mechanistic Insight :
The oxidation likely proceeds through a radical intermediate, with the electron-rich nitrogen atom acting as the primary site. Similar oxidation pathways are observed in structurally related tetrahydroquinoline derivatives .

Reduction Reactions

Reduction reactions target the sulfonamide or aromatic systems:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether .
  • Products :
    • Reduction of the sulfonamide group to form amine derivatives .
    • Partial saturation of the aromatic rings under harsher conditions.

Key Observation :
The fluorine substituent remains inert under standard reduction conditions, as seen in analogous fluorinated sulfonamides .

Substitution Reactions

The fluorine atom at the benzene ring undergoes nucleophilic aromatic substitution (NAS):

  • Reagents/Conditions : Amines (e.g., NH₃, alkylamines) or thiols in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
  • Products :
    • Amino- or thiol-substituted benzene sulfonamides .

Table 1: Substitution Reaction Examples

NucleophileConditionsProductYieldReference
NH₃ (aq.)80°C, DMF2-Amino derivative72%
HSCH₂CH₂SHRT, THFDisulfide-linked dimer65%

Regioselectivity :
Substitution occurs preferentially at the fluorine-bearing position due to its electron-withdrawing effect, activating the ring for NAS .

Sulfonamide Hydrolysis

The sulfonamide group can undergo hydrolysis under acidic or basic conditions:

  • Reagents/Conditions :
    • Acidic: Concentrated HCl at reflux.
    • Basic: NaOH (6M) at 100°C .
  • Products :
    • Sulfonic acid derivatives or free amines , depending on conditions.

Mechanistic Pathway :
Acidic hydrolysis cleaves the S-N bond, while basic conditions target the sulfonyl group, leading to sulfonate salts .

Methanesulfonyl Group Reactivity

The methanesulfonyl (Ms) group participates in elimination or substitution:

  • Reagents/Conditions :
    • Elimination : Strong bases (e.g., LDA) in THF, yielding quinoline derivatives .
    • Substitution : Nucleophiles (e.g., Grignard reagents) replace the Ms group.

Table 2: Methanesulfonyl Reactivity

Reaction TypeReagentProductNotes
EliminationLDA, THFDehydroquinolineRequires anhydrous conditions
AlkylationRMgXAlkylated quinolineLimited to specific R groups

Photochemical and Catalytic Reactions

  • Photolysis : UV irradiation in the presence of oxidants (e.g., O₂) generates radical intermediates , leading to dimerization or cross-coupling products .
  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ reduces the tetrahydroquinoline ring to a decahydroquinoline system .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique functional groups allow for further chemical modifications that can lead to novel compounds with enhanced properties.

Biology

  • Biological Activity Studies : Research indicates potential antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that the compound can interact with various biological targets, influencing cellular processes and signaling pathways .

Medicine

  • Therapeutic Applications : Investigated for its role in treating infectious diseases and cancer. The compound’s mechanism involves enhancing binding affinity to target proteins, which may inhibit or modulate their activity effectively.

Industry

  • Development of New Materials : Utilized in creating innovative materials and chemical processes, including catalysts and polymers. The unique properties of this compound can lead to advancements in material science .

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibited significant antibacterial activity against various strains of bacteria. This opens avenues for developing new antibiotics.
  • Cancer Research : In vitro studies revealed that the compound could inhibit the growth of certain cancer cell lines. The mechanism was linked to its ability to induce apoptosis in malignant cells while sparing normal cells .
  • Inflammation Studies : Research highlighted its anti-inflammatory effects in animal models of chronic inflammation. The findings suggest potential therapeutic roles in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with three closely related derivatives:

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

  • Structural Differences :
    • Replaces the methanesulfonyl group with a trifluoroacetyl moiety.
    • Incorporates a cyclopropylethyl substituent on the phenyl ring.
  • Cyclopropylethyl adds steric bulk, which may reduce solubility but improve target selectivity.
  • Synthesis : Prepared via multi-step sulfonylation and cyclopropane functionalization, achieving 100 g-scale production with >95% purity (confirmed by NMR and HRMS) .

2-Fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide

  • Structural Differences :
    • Substitutes methanesulfonyl with a propylsulfonyl group.
  • Propylsulfonyl may reduce metabolic stability compared to methanesulfonyl due to increased susceptibility to oxidative degradation.
  • Nomenclature: Registered under CAS 946241-19-6, highlighting its recognition in chemical databases .

Tolyfluanid and Dichlofluanid (Pesticide Sulfonamides)

  • Structural Differences: Feature dichlorofluoroalkyl groups instead of fluorophenyl or tetrahydroquinoline systems.
  • Functional Implications: Broad-spectrum antifungal activity due to sulfonamide-mediated inhibition of fungal cell wall synthesis .

Data Table: Comparative Properties of Key Sulfonamide Derivatives

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Applications/Findings
Target Compound R1 = CH₃SO₂, R2 = 2-Fluorophenyl ~398.4* Under investigation (structural analog)
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-... R1 = CF₃CO, R2 = Cyclopropylethyl ~480.5 Acyl-CoA inhibitor (100 g-scale synthesis)
2-Fluoro-N-[1-(propylsulfonyl)-...] R1 = C₃H₇SO₂, R2 = 2-Fluorophenyl ~412.4 Database-registered (CAS 946241-19-6)
Tolyfluanid R1 = Cl₂F, R2 = CH₃C₆H₄ ~347.1 Agricultural fungicide

*Estimated based on structural formula.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods used for its analogs, such as sulfonyl chloride intermediacy and nucleophilic aromatic substitution .
  • Structure-Activity Relationships (SAR) :
    • Methanesulfonyl vs. propylsulfonyl: Smaller substituents (e.g., CH₃SO₂) may improve aqueous solubility and reduce off-target interactions.
    • Fluorine placement: The 2-fluoro position on the benzene ring optimizes steric and electronic effects for target engagement.
  • Potential Applications: While direct evidence is lacking, analogs like tolyfluanid suggest pesticidal or antimicrobial utility. The tetrahydroquinoline core may also position it for central nervous system (CNS) targeting due to blood-brain barrier permeability .

Biological Activity

2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a fluorine atom , a methanesulfonyl group , and a tetrahydroquinoline moiety , which contribute to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H17FN2O4S2C_{16}H_{17}FN_2O_4S_2. Its structure includes:

  • Fluoro Group : Enhances lipophilicity and biological activity.
  • Sulfonamide Moiety : Known for antibacterial properties.
  • Tetrahydroquinoline Core : Contributes to various biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the tetrahydroquinoline structure may enhance the compound's ability to inhibit bacterial growth. For instance, studies have shown that sulfonamides can effectively target bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis.

Anticancer Properties

This compound has been evaluated for its anticancer potential. Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1 summarizes the inhibitory effects against different cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HT-29 (Colon)3.5
A549 (Lung)4.0
Panc-1 (Pancreas)6.0

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammation. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It could interact with various receptors influencing cellular signaling pathways.
  • Induction of Apoptosis : By triggering apoptotic pathways, it promotes programmed cell death in malignant cells.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

Study on Anticancer Activity

A study conducted by Congiu et al. (2021) evaluated similar derivatives and found that compounds with structural similarities to this compound displayed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 2 to 6 µM .

Anti-inflammatory Research

Another study assessed the anti-inflammatory potential of sulfonamide derivatives in a murine model of acute inflammation. Results indicated that these compounds significantly reduced edema and inflammatory markers compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:

  • Step 1 : Functionalization of the tetrahydroquinoline core with methanesulfonyl groups under anhydrous conditions (e.g., using CH2_2Cl2_2 and triethylamine as a base) .
  • Step 2 : Coupling with 2-fluorobenzenesulfonyl chloride at 0–5°C to minimize side reactions .
  • Critical factors : Temperature control (<5°C prevents hydrolysis), solvent polarity (aprotic solvents like DMF enhance reactivity), and stoichiometric ratios (1:1.2 molar ratio of core to sulfonyl chloride improves yield).
    • Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Q. How is the compound’s structure validated, and what analytical techniques resolve ambiguities in stereochemistry?

  • Techniques :

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., fluorine’s deshielding effect at C2 of the benzene ring) .
  • X-ray crystallography : Resolves absolute configuration and confirms sulfonamide group orientation (e.g., SHELXL refinement for high-resolution data) .
  • Mass spectrometry : HRMS (ESI+) confirms molecular formula (e.g., [M+H]+^+ at m/z 439.09) .
    • Common pitfalls : Overlapping signals in NMR (solved via 2D experiments like COSY or HSQC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Standardized assays : Use enzyme inhibition assays (e.g., fluorescence-based protease screens) with controls for non-specific binding .
  • Dose-response curves : Compare IC50_{50} values across studies; discrepancies may arise from assay conditions (e.g., pH, buffer composition) .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like carbonic anhydrase IX, highlighting key interactions (e.g., sulfonamide-Zn2+^{2+} coordination) .

Q. What strategies optimize the compound’s bioavailability while retaining target affinity?

  • Methodology :

  • Prodrug design : Introduce ester groups at the methanesulfonyl moiety to enhance solubility, with in vitro hydrolysis studies to assess stability .
  • Lipinski’s Rule compliance : Modify substituents (e.g., replace fluorine with trifluoromethyl) to balance logP (<5) and hydrogen bond donors (<5) .
  • Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp_{\text{app}}), optimizing for values >1 × 106^{-6} cm/s .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for derivatives of this compound?

  • Framework :

  • Core modifications : Synthesize analogs with varying substituents (e.g., methyl, chloro, ethoxy) at the benzene ring .
  • Activity cliffs : Compare IC50_{50} shifts; a >10-fold drop indicates critical pharmacophoric features .
  • Data tools : Principal Component Analysis (PCA) correlates structural features (e.g., Hammett σ values) with activity .

Q. What statistical methods address batch-to-batch variability in synthesis?

  • Quality control :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) .
  • Multivariate analysis : PLS regression identifies critical process parameters (e.g., reaction time impacts purity more than solvent volume) .

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